molecular formula C16H18N2O4 B2393083 Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2029246-72-6

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Katalognummer: B2393083
CAS-Nummer: 2029246-72-6
Molekulargewicht: 302.33
InChI-Schlüssel: VPJZMSFWAAAWEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl 2,4-dioxo-1,8-diazaspiro[45]decane-8-carboxylate is a heterocyclic compound with a unique spiro structureThe compound is characterized by its molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone to form the spirocyclic structure. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate include:

Uniqueness

What sets this compound apart is its unique spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

Benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.32 g/mol
  • CAS Number : 2029246-72-6

The compound's biological activity is primarily attributed to its structural features, particularly the diazaspiro framework which plays a crucial role in its interaction with biological targets. The presence of the dioxo and carboxylate groups enhances its reactivity and potential for binding to various biomolecules.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, structural analogs have been shown to inhibit tumor growth in vitro and in vivo models by inducing apoptosis in cancer cells.

Inhibition of Crystallization

A related study demonstrated that derivatives of diazaspiro compounds can effectively inhibit l-cystine crystallization, which is crucial in the management of cystinuria—a genetic disorder leading to kidney stones. The compound's ability to prevent stone formation has been validated in animal models, indicating its potential therapeutic application in urology .

Case Study 1: In Vivo Efficacy

In a study involving Slc3a1-knockout mice (a model for cystinuria), the efficacy of a closely related diazaspiro compound was assessed. The treatment group showed a significantly reduced incidence of stone formation compared to the control group (only 8% vs. 54.9% stone formation) over a set period .

ParameterTreatment GroupControl Group
Incidence of Stones8%54.9%
Body Weight Increase14.6%13.0%

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the oral bioavailability of related compounds was around 22%, with significant plasma levels achieved shortly after administration. This suggests that modifications to the chemical structure can enhance bioavailability and therapeutic efficacy .

Eigenschaften

IUPAC Name

benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-13-10-14(20)17-16(13)6-8-18(9-7-16)15(21)22-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJZMSFWAAAWEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)CC(=O)N2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2029246-72-6
Record name benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.